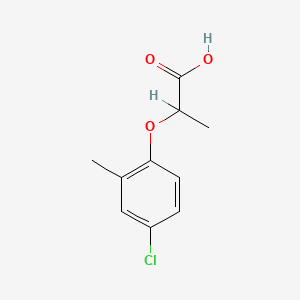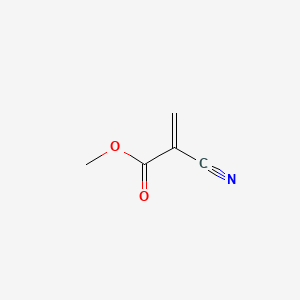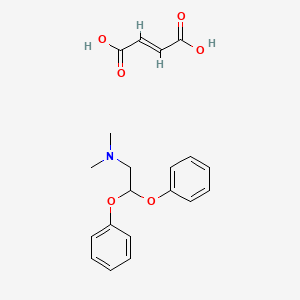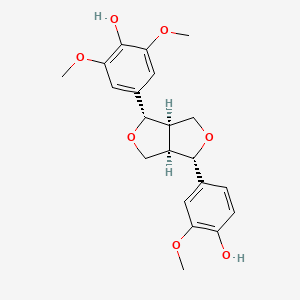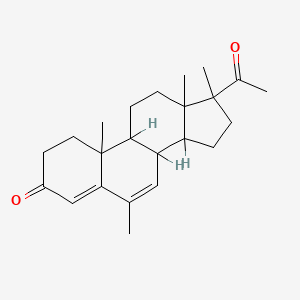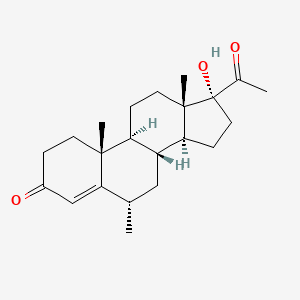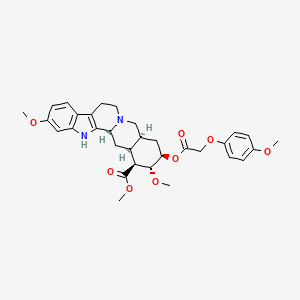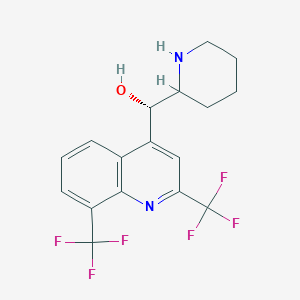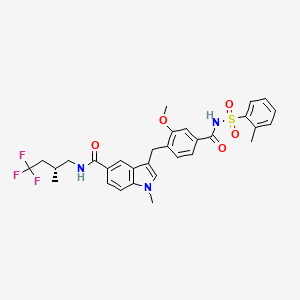
Masilukast
Vue d'ensemble
Description
Masilukast est un médicament à petites molécules qui agit comme un antagoniste des récepteurs des leucotriènes. Il a été initialement développé par AstraZeneca et fait actuellement l'objet de recherches pour son utilisation potentielle dans le traitement de l'asthme . Le composé est connu pour sa capacité à bloquer l'action des leucotriènes, qui sont des médiateurs inflammatoires impliqués dans des affections telles que l'asthme et la rhinite allergique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Masilukast implique plusieurs étapes clés, notamment la synthèse énantiosélective de sa forme active. L'une des étapes cruciales est l'alkylation diastéréosélective de la (4R,5S)-3-(1-oxo-4,4,4-trifluorobutyl)-4-méthyl-5-phényl-2-oxazolidinone, qui établit la chiralité du substituant amide . Cette méthode fournit une voie efficace pour générer du this compound avec une pureté énantiomérique supérieure à 99 % .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound impliquent généralement une synthèse à grande échelle utilisant les mêmes principes que la synthèse en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend plusieurs étapes de purification pour s'assurer que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le Masilukast subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule, modifiant potentiellement son activité.
Réduction : Cette réaction peut réduire les doubles liaisons ou d'autres groupes fonctionnels, affectant les propriétés de la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et la modification du this compound comprennent :
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Réactifs de substitution : tels que les halogénures ou d'autres nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'aldéhydes, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les antagonistes des récepteurs des leucotriènes et leur synthèse.
Biologie : Investigué pour ses effets sur les voies des leucotriènes et les réponses inflammatoires.
Médecine : En cours d'essais cliniques pour le traitement de l'asthme et d'autres affections inflammatoires.
Industrie : Applications potentielles dans le développement de nouveaux médicaments anti-inflammatoires
Mécanisme d'action
Le this compound exerce ses effets en bloquant les récepteurs des leucotriènes cystéinyles (CysLT1), qui sont impliqués dans la réponse inflammatoire. En inhibant ces récepteurs, le this compound empêche l'action des leucotriènes, réduisant ainsi l'inflammation et la bronchoconstriction dans des affections telles que l'asthme . Les cibles moléculaires comprennent le récepteur CysLT1, et les voies impliquées sont principalement liées à la cascade de signalisation des leucotriènes .
Applications De Recherche Scientifique
Masilukast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying leukotriene receptor antagonists and their synthesis.
Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.
Medicine: Under clinical trials for treating asthma and other inflammatory conditions.
Industry: Potential applications in developing new anti-inflammatory drugs
Mécanisme D'action
Masilukast exerts its effects by blocking the cysteinyl leukotriene receptors (CysLT1), which are involved in the inflammatory response. By inhibiting these receptors, this compound prevents the action of leukotrienes, thereby reducing inflammation and bronchoconstriction in conditions such as asthma . The molecular targets include the CysLT1 receptor, and the pathways involved are primarily related to the leukotriene signaling cascade .
Comparaison Avec Des Composés Similaires
Composés similaires
Montelukast : Un autre antagoniste des récepteurs des leucotriènes utilisé pour traiter l'asthme et la rhinite allergique.
Zafirlukast : Similaire au Montelukast, utilisé pour la gestion de l'asthme.
Pranlukast : Un autre antagoniste des récepteurs des leucotriènes avec des applications similaires.
Unicité du Masilukast
Le this compound est unique en raison de sa synthèse énantiosélective spécifique, qui offre une pureté et une puissance élevées. Sa capacité à bloquer les récepteurs CysLT et CysLT1 en fait un composé polyvalent dans le traitement des affections inflammatoires .
Propriétés
IUPAC Name |
3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-[(2R)-4,4,4-trifluoro-2-methylbutyl]indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMFXAMQUGLVGA-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NC[C@H](C)CC(F)(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929478 | |
| Record name | 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136564-68-6 | |
| Record name | Masilukast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136564686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Masilukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MASILUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJ3R1H23S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


